[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone
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Overview
Description
6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is a complex organic compound with a unique structure that combines a pyrazolo[3,4-b]pyridine core with a methoxyphenyl group and a pyrrolidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the methoxyphenyl group and the pyrrolidinylmethanone moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology and Medicine: In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and methoxyphenyl-substituted molecules. Examples include:
- 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride
- Bupropion hydrochloride related compounds
Uniqueness: What sets 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H20N4O2/c1-22-18-16(12-20-22)15(19(24)23-9-3-4-10-23)11-17(21-18)13-5-7-14(25-2)8-6-13/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChI Key |
GOIBLMGMJQBYLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCC4 |
Origin of Product |
United States |
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